N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound It features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic structure known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions. One common approach is the condensation of appropriate chlorophenyl hydrazines with pyrimidine derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl rings .
Scientific Research Applications
N-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and exhibit comparable biological activities.
Pyrazinamide Derivatives: Known for their anti-tubercular activity, these compounds also feature a pyrazine ring and carboxamide group.
Uniqueness
N-(2-CHLOROPHENYL)-3-(4-CHLOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to the specific arrangement of chlorophenyl groups and the pyrazolo[1,5-a]pyrimidine core.
Properties
Molecular Formula |
C19H14Cl2N4O2 |
---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H14Cl2N4O2/c20-12-7-5-11(6-8-12)13-10-22-25-16(9-17(26)24-18(13)25)19(27)23-15-4-2-1-3-14(15)21/h1-8,10,16H,9H2,(H,23,27)(H,24,26) |
InChI Key |
MUGJXEQPPJUMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)NC1=O)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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